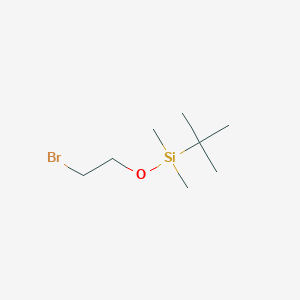

(2-Bromoethoxy)-tert-butyldimethylsilane

Description

Properties

IUPAC Name |

2-bromoethoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19BrOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKINHFZTVLNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394126 | |

| Record name | (2-Bromoethoxy)-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86864-60-0 | |

| Record name | (2-Bromoethoxy)-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(t-Butyldimethylsiloxy)ethylbromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromoethoxy)-tert-butyldimethylsilane: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of (2-Bromoethoxy)-tert-butyldimethylsilane. This versatile silyl (B83357) ether is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds.

Core Chemical Properties

This compound is a colorless liquid at room temperature.[1][2] It is characterized by the presence of a bulky tert-butyldimethylsilyl (TBDMS) protecting group attached to a bromoethoxy moiety. This structure imparts specific reactivity, making it a key building block in multi-step syntheses.

| Property | Value | References |

| Molecular Formula | C₈H₁₉BrOSi | [1][2][3][4][5] |

| Molecular Weight | 239.23 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 70-75 °C at 2.5 mmHg | [1][2][3] |

| Density | 1.115 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.444 | [3] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [3] |

| Solubility | Soluble in organic solvents such as DMF, DCM, THF, and acetone. | [1][6][7][8] |

| Stability | Stable under anhydrous conditions; reacts slowly with moisture. Contains Na₂CO₃ as a stabilizer. | [3] |

| Storage | Store at 2-8°C under an inert atmosphere. | [3][4] |

Synthesis and Reactivity

This compound is typically synthesized by the reaction of 2-bromoethanol (B42945) with tert-butyldimethylsilyl chloride in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF).[1]

The key to its utility lies in its reactivity. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the TBDMS-protected ethoxyethyl group onto various nucleophiles, including amines and phenols. The TBDMS group is a robust protecting group for the alcohol functionality, stable to a wide range of reaction conditions but readily cleaved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions.

Experimental Protocols

Synthesis of this compound

Materials:

-

2-Bromoethanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve tert-butyldimethylsilyl chloride (1.0 eq) and imidazole (1.3 eq) in anhydrous DMF.

-

Stir the solution at room temperature.

-

Add 2-bromoethanol (1.0 eq) dropwise to the mixture.

-

Continue stirring at room temperature for 16 hours.

-

Partition the reaction mixture between diethyl ether and water.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.[1]

N-Alkylation of Indoles using this compound

This protocol describes the general procedure for the N-alkylation of an indole (B1671886) derivative.

Materials:

-

Indole substrate

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetone

Procedure:

-

To a solution of the indole (1.0 eq) in anhydrous acetone, add potassium carbonate (excess, e.g., 2-3 eq).

-

Add this compound (1.1-1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-alkylated indole.[6]

Applications in Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules, demonstrating its importance in drug discovery and development.

Synthesis of Arylthioindole Tubulin Polymerization Inhibitors

Arylthioindoles are a class of compounds that have shown potent activity as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[6][9][10][11][12] The synthesis of certain arylthioindole derivatives involves the introduction of a hydroxyethoxy side chain at the 5-position of the indole ring, which is achieved using this compound.

The general workflow for this synthesis is depicted below:

Synthesis of Dopamine (B1211576) D3 Receptor Agonists

This compound has also been utilized in the synthesis of selective dopamine D3 receptor agonists. These compounds are of interest for the treatment of various neurological and psychiatric disorders. The logical workflow for such a synthesis often involves the N-alkylation of a suitable amine precursor.

Safety Information

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. This compound | 86864-60-0 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound 99 86864-60-0 [sigmaaldrich.com]

- 4. materials.alfachemic.com [materials.alfachemic.com]

- 5. This compound | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cib.csic.es [cib.csic.es]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Arylthioindoles: Potent Inhibitors of Tubulin Polymerization. 2. Structure−Activity Relationships and Molecular Modeling Studies | Scilit [scilit.com]

- 12. Arylthioindoles, potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Bromoethoxy)-tert-butyldimethylsilane (CAS 86864-60-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromoethoxy)-tert-butyldimethylsilane, CAS 86864-60-0, is a versatile bifunctional organosilicon compound extensively utilized in organic synthesis as a protecting group and a reactive intermediate. Its unique structure, featuring a stable tert-butyldimethylsilyl (TBDMS) ether and a reactive bromo- functionality, makes it a valuable reagent in the synthesis of complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Furthermore, it delves into its application in drug discovery, with a focus on its role as an intermediate in the synthesis of pharmaceutical agents and its potential as a microtubule-targeting agent, inducing G2/M cell cycle arrest in cancer cell lines. Detailed experimental protocols for its synthesis and a representative biological evaluation are provided to facilitate its practical application in a research setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 86864-60-0 | [2] |

| Molecular Formula | C₈H₁₉BrOSi | [3] |

| Molecular Weight | 239.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.115 g/mL at 25 °C | [2] |

| Boiling Point | 70-75 °C at 2.5 mmHg | [2] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [2] |

| Refractive Index (n20/D) | 1.444 | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Soluble in organic solvents such as DMF, acetonitrile, and THF. Reacts slowly with water. | [4] |

| Stability | Contains Na₂CO₃ as a stabilizer. | [2] |

Synthesis and Reaction Mechanisms

Synthesis

The most common method for the synthesis of this compound involves the reaction of 2-bromoethanol (B42945) with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole (B134444) or triethylamine, in an aprotic solvent like N,N-dimethylformamide (DMF).[5] The base deprotonates the hydroxyl group of 2-bromoethanol, forming an alkoxide that then acts as a nucleophile, attacking the silicon atom of TBDMSCl and displacing the chloride ion.

Key Reactions

The primary reactivity of this compound stems from the presence of the bromo group, which is a good leaving group in nucleophilic substitution reactions.[5] This allows for the introduction of the TBDMS-protected hydroxyethyl (B10761427) moiety onto a variety of nucleophiles.

Nucleophilic Substitution:

The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, indoles, and piperazines, to form N-alkylated products.[3] This reaction is fundamental to its use in the synthesis of pharmaceutical intermediates.

Applications in Drug Development

Synthetic Intermediate

This compound is a valuable building block in medicinal chemistry. It is used in the synthesis of various biologically active molecules, including:

-

4-(3-hydroxypropyl)-4′-methyl-2,2′-bipyridine : A ligand used in coordination chemistry.[3]

-

5-(4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)-1H-indole : An intermediate for potential pharmaceutical compounds.[3]

-

2-[3-[(3,4,5-trimethoxyphenyl)thio]-1H-indol-5-yloxy]ethanol : A compound with potential biological activity.[3]

Biological Activity: Microtubule Targeting and G2/M Cell Cycle Arrest

Recent studies have highlighted the potential of this compound as a cytotoxic agent against cancer cells. The proposed mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.[5] Microtubule targeting agents interfere with the polymerization or depolymerization of tubulin, leading to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequent apoptosis. It has been reported that treatment of HeLa cells with 10 µM of this compound results in a 56% arrest of the cell population in the G2/M phase after 24 hours.

Experimental Protocols

Synthesis of this compound

This protocol describes a general laboratory-scale synthesis.

Materials:

-

2-Bromoethanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

Procedure:

-

To a stirred solution of 2-bromoethanol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of TBDMSCl (1.05 eq) in anhydrous DMF dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield this compound as a colorless oil.

Representative Protocol for G2/M Cell Cycle Arrest Assay in HeLa Cells

This protocol provides a representative method for evaluating the effect of this compound on the cell cycle of HeLa cells.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

70% Ethanol (B145695), ice-cold

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

Cell Culture and Treatment:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with the desired concentration of the compound (e.g., 10 µM) or with an equivalent volume of DMSO as a vehicle control.

-

Incubate the cells for 24 hours.

Cell Harvesting and Fixation:

-

After incubation, aspirate the medium and wash the cells with PBS.

-

Harvest the cells by trypsinization.

-

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

Staining and Flow Cytometry:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells by flow cytometry. Acquire at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Safety and Handling

This compound is classified as a combustible liquid and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly useful and versatile reagent in organic and medicinal chemistry. Its dual functionality allows for its application as both a protecting group and a reactive handle for the introduction of a hydroxyethyl moiety. Its emerging role as a potential anti-cancer agent that targets microtubule dynamics underscores its importance in drug discovery and development. The information and protocols provided in this guide are intended to support researchers in the effective and safe utilization of this valuable compound.

References

In-Depth Technical Guide: (2-Bromoethoxy)-tert-butyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular weight of (2-Bromoethoxy)-tert-butyldimethylsilane, a key reagent in synthetic organic chemistry. This document includes a detailed breakdown of its molecular weight, an experimental protocol for a representative reaction, and a visualization of the synthetic workflow.

Molecular Weight and Physicochemical Data

This compound is a silyl (B83357) ether derivative utilized in various chemical syntheses, particularly as a protecting group and an alkylating agent. Its precise molecular weight is crucial for stoichiometric calculations in reaction planning and for analytical characterization of reaction products.

Quantitative Data Summary

The molecular formula for this compound is C₈H₁₉BrOSi. Its molecular weight is 239.23 g/mol .[1][2][3] The table below provides a detailed calculation of the molecular weight based on the standard atomic weights of its constituent elements.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 19 | 1.008 | 19.152 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Silicon | Si | 1 | 28.085 | 28.085 |

| Total | 239.228 |

Note: The total calculated molecular weight may vary slightly from reported values due to rounding of atomic weights.

Representative Experimental Protocol: N-Alkylation

This compound is frequently used as an alkylating agent. A representative application is the N-alkylation of heterocyclic amines, such as indoles or piperazines. The following protocol details a general procedure for the N-alkylation of 5-piperazin-1-yl-1H-indole with this compound.

Synthesis of 5-(4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)-1H-indole

Objective: To synthesize 5-(4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)-1H-indole via N-alkylation of 5-piperazin-1-yl-1H-indole.

Materials and Reagents:

-

5-piperazin-1-yl-1H-indole

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃) or another suitable base (e.g., Sodium Hydride)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-piperazin-1-yl-1H-indole (1.0 equivalent) and anhydrous DMF. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Base: Add potassium carbonate (2.0-3.0 equivalents) to the stirred solution.

-

Alkylation: Slowly add this compound (1.1-1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)-1H-indole.

Visualization of Synthetic Workflow

The following diagram illustrates the experimental workflow for the N-alkylation of 5-piperazin-1-yl-1H-indole with this compound.

Caption: N-Alkylation experimental workflow.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (2-Bromoethoxy)-tert-butyldimethylsilane

This compound is a versatile bifunctional organosilicon compound widely utilized in organic synthesis. This guide provides a comprehensive overview of its structure, properties, and key applications, with a focus on data relevant to research and development.

Chemical Structure and Identifiers

This compound, a silane (B1218182) derivative, possesses a tert-butyldimethylsilyl (TBDMS) ether group linked to a bromoethyl moiety.[1][2] This unique structure allows it to act as a protective reagent or as a building block for introducing the silyloxyethyl group in more complex molecules.[3][4]

| Identifier | Value |

| IUPAC Name | (2-bromoethoxy)(tert-butyl)dimethylsilane[5][6] |

| CAS Number | 86864-60-0[3][5][7][8] |

| Molecular Formula | C8H19BrOSi[3][5][7] |

| Molecular Weight | 239.23 g/mol [3][5][7][8] |

| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCBr[6][7] |

| InChI Key | JBKINHFZTVLNEM-UHFFFAOYSA-N[5][6] |

| Linear Formula | BrCH2CH2OSi(CH3)2C(CH3)3[8] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[4] It is known to react slowly with moisture and is often stabilized with sodium carbonate.[4][8]

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[9] |

| Density | 1.115 g/mL at 25 °C[4][8][9] |

| Boiling Point | 70-75 °C at 2.5 mmHg[4][8], 120 °C at 100 mmHg[9] |

| Refractive Index | n20/D 1.444[4][8] |

| Flash Point | 73 °C (163 °F) - closed cup[4] |

| Storage | 2-8°C under an inert atmosphere[4][7][8][10] |

Synthesis

The synthesis of this compound is a standard procedure involving the protection of the hydroxyl group of 2-bromoethanol (B42945) with tert-butyldimethylsilyl chloride (TBDMSCl).

A common laboratory-scale synthesis is as follows:

-

In a round-bottom flask, dissolve tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 equivalents) and imidazole (1.3 equivalents) in anhydrous dimethylformamide (DMF).[4]

-

Stir the solution at room temperature.

-

Add 2-bromoethanol (1.0 equivalent) to the mixture.[4]

-

Continue stirring the reaction mixture at room temperature for approximately 16 hours.[4]

-

After the reaction is complete, partition the mixture between diethyl ether (Et2O) and water.[4]

-

Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure to yield the product as a colorless oil.[4]

Applications in Organic Synthesis

This compound is primarily used as a reagent for the introduction of the tert-butyldimethylsilyloxyethyl group, which can serve as a protected hydroxyethyl (B10761427) moiety.[3] This is particularly useful in multi-step syntheses where a free hydroxyl group would interfere with subsequent reactions.

One notable application is in the N-alkylation of various nitrogen-containing heterocycles. For instance, it has been used in the N-alkylation of 5-piperazin-1-yl-1H-indole.[4] It has also been employed in the synthesis of more complex molecules such as 4-(3-hydroxypropyl)-4′-methyl-2,2′-bipyridine and in the preparation of inhibitors of tubulin polymerization.[1][4]

The following is a general procedure for the N-alkylation of an amine with this compound, based on its reaction with 6-bromo-2-(4-aminostyryl)chromone:

-

Dissolve the amine substrate (1.0 equivalent) in N,N-dimethylformamide (DMF).[11]

-

Add a base such as potassium carbonate (K2CO3) (5.0 equivalents).[11]

-

Add this compound (4.0 equivalents) to the mixture.[11]

-

Heat the reaction mixture, for example, at 70°C for 8 hours.[11]

-

Upon completion, cool the reaction mixture and add it to a saturated solution of sodium bicarbonate (NaHCO3).[11]

-

Extract the product with an organic solvent like ethyl acetate (B1210297) (EtOAc).[11]

-

Combine the organic layers, wash with brine, and dry in vacuo.[11]

-

Purify the crude product using column chromatography.[11]

Safety Information

This compound is classified as an irritant. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated fume hood.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]

-

Precautionary Statements : P261, P264, P271, P280, P302+P352, P305+P351+P338.

-

Signal Word : Warning[5]

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more specific applications and detailed spectroscopic data, consulting the primary literature is recommended.

References

- 1. This compound | 86864-60-0 | Benchchem [benchchem.com]

- 2. This compound 99 86864-60-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 86864-60-0 [chemicalbook.com]

- 5. This compound | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98%, stab. with sodium carbonate, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 7. This compound | 86864-60-0 | FB76750 [biosynth.com]

- 8. (2-ブロモエトキシ)-tert-ブチルジメチルシラン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. materials.alfachemic.com [materials.alfachemic.com]

- 10. 86864-60-0|(2-Bromoethoxy)(tert-butyl)dimethylsilane|BLD Pharm [bldpharm.com]

- 11. Synthesis and Characterization of Hydroxyethylamino- and Pyridyl-Substituted 2-Vinyl Chromone Derivatives for Detection of Cerebral Abnormal Prion Protein Deposits [jstage.jst.go.jp]

(2-Bromoethoxy)-tert-butyldimethylsilane synthesis protocol

An In-depth Technical Guide to the Synthesis of (2-Bromoethoxy)-tert-butyldimethylsilane

For researchers, scientists, and professionals in drug development, this compound is a valuable reagent for introducing the tert-butyldimethylsilyloxy ethyl group, a crucial protecting group in multi-step organic synthesis.[1][2] This guide provides a comprehensive overview of its synthesis, detailing two common protocols, quantitative data, and experimental procedures.

Reaction Overview

The synthesis of this compound is typically achieved through the reaction of 2-bromoethanol (B42945) with tert-butyldimethylsilyl chloride (TBDMSCl). This reaction requires a base to neutralize the hydrochloric acid byproduct. The two primary methods detailed below utilize either imidazole (B134444) in dimethylformamide (DMF) or a combination of triethylamine (B128534) (Et3N) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (DCM).

Quantitative Data Summary

The following table summarizes the quantitative data from two distinct and reliable synthesis protocols, allowing for easy comparison.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 2-Bromoethanol | 2-Bromoethanol |

| Silylating Agent | tert-Butyldimethylsilyl chloride (TBDMSCl) | tert-Butyldimethylsilyl chloride (TBDMSCl) |

| Base | Imidazole | Triethylamine (Et3N) & 4-Dimethylaminopyridine (DMAP) |

| Solvent | Dimethylformamide (DMF) | Dichloromethane (DCM) |

| Reaction Time | 16 hours[3] | 15 hours[3] |

| Temperature | Room Temperature[3] | Room Temperature[3] |

| Yield | Quantitative (100%)[3] | Quantitative (100%)[3] |

| Purification | Liquid-liquid extraction[3] | Liquid-liquid extraction and Column Chromatography[3] |

Experimental Protocols

Below are detailed methodologies for the two primary synthesis routes.

Protocol 1: Imidazole in DMF

This protocol is a straightforward and high-yielding method for the synthesis of this compound.[3]

Materials:

-

2-Bromoethanol (5.0 mL, 70.42 mmol)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (10.61 g, 70.42 mmol)

-

Imidazole (6.23 g, 91.55 mmol)

-

Dimethylformamide (DMF) (12.5 mL)

-

Diethyl ether (Et2O)

-

Water

-

Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve tert-butyldimethylsilyl chloride (10.61 g) and imidazole (6.23 g) in dimethylformamide (12.5 mL).

-

Stir the solution at room temperature for 30 minutes.[3]

-

Add 2-bromoethanol (5.0 mL) to the reaction mixture.

-

Continue stirring at room temperature for 16 hours.[3]

-

After the reaction is complete, partition the mixture between diethyl ether and water.

-

Separate the organic layer and dry it over magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer in vacuo to obtain this compound as a colorless oil (17 g, quantitative yield).[3]

Protocol 2: Triethylamine and DMAP in DCM

This alternative protocol utilizes a different base and solvent system, also resulting in a quantitative yield.[3]

Materials:

-

2-Bromoethanol (3.5 mL, 49.3 mmol)

-

tert-Butyldimethylchlorosilane (TBDMSCl) (8.17 g, 54.2 mmol)

-

Triethylamine (Et3N) (13.85 mL, 98.6 mmol)

-

4-Dimethylaminopyridine (DMAP) (55 mg, 0.394 mmol)

-

Dichloromethane (DCM) (20 mL)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 2-bromoethanol (3.5 mL) in dichloromethane (20 mL), sequentially add tert-butyldimethylchlorosilane (8.17 g), triethylamine (13.85 mL), and 4-dimethylaminopyridine (55 mg).[3]

-

Stir the reaction mixture at room temperature for 15 hours.[3]

-

Upon completion, concentrate the mixture under reduced pressure.

-

Partition the residue with 1N hydrochloric acid and ethyl acetate.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]

-

Filter the drying agent and concentrate under reduced pressure to yield a yellow oily crude product.

-

Purify the crude product by column chromatography using hexane as the eluent to afford the colorless oily product (11.8 g, 100% yield).[3]

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

References

synthesis of (2-Bromoethoxy)-tert-butyldimethylsilane from 2-bromoethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (2-Bromoethoxy)-tert-butyldimethylsilane, a vital reagent in organic synthesis, prepared from 2-bromoethanol (B42945). This document provides a comprehensive overview of the synthetic process, including detailed experimental protocols, quantitative data, and a visual representation of the workflow.

Introduction

This compound is a versatile bifunctional molecule widely employed in organic chemistry. It incorporates a bromine atom, which can act as a leaving group in nucleophilic substitution reactions, and a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group for alcohols.[1] This combination makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and materials for PET imaging.[1] The TBDMS group offers the advantage of being stable under a variety of reaction conditions while being readily removable when desired.[1][2] This guide focuses on its synthesis via the silylation of 2-bromoethanol.

Reaction Scheme

The synthesis involves the protection of the hydroxyl group of 2-bromoethanol with tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction:

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and the final product.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromoethanol | C₂H₅BrO | 124.96 |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | C₆H₁₅ClSi | 150.72 |

| This compound | C₈H₁₉BrOSi | 239.23[3] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[3] |

| Boiling Point | 70-75 °C @ 2.5 mmHg[3][4] |

| Density | 1.115 g/mL at 25 °C[3][4] |

| Refractive Index (n20/D) | 1.444[3][4] |

Table 3: Summary of Reaction Conditions and Yields

| Base | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |

| Imidazole (B134444) | DMF | 16 | Room Temperature | Quantitative | [3] |

| Triethylamine (B128534)/DMAP | DCM | 15 | Room Temperature | 100% (crude) | [3] |

| Potassium Carbonate | DMF | 8 | 70 °C | 41% | [5] |

| General Range | - | - | - | 69-99% | [1] |

Experimental Protocols

Two common procedures for the synthesis of this compound are detailed below.

Protocol 1: Synthesis using Imidazole in DMF

This protocol is a widely used and effective method for the silylation of 2-bromoethanol.

Materials:

-

2-Bromoethanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve tert-butyldimethylsilyl chloride (1.0 eq) and imidazole (1.3 eq) in N,N-dimethylformamide.

-

Stir the solution at room temperature for 30 minutes.

-

Add 2-bromoethanol (1.0 eq) dropwise to the mixture.

-

Continue stirring the reaction mixture at room temperature for 16 hours.[3]

-

After the reaction is complete, partition the mixture between diethyl ether and water.[3]

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[3]

Protocol 2: Synthesis using Triethylamine and DMAP in DCM

This method utilizes a different base and solvent system.

Materials:

-

2-Bromoethanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromoethanol (1.0 eq) in dichloromethane, sequentially add tert-butyldimethylsilyl chloride (1.1 eq), triethylamine (2.0 eq), and a catalytic amount of 4-dimethylaminopyridine (0.008 eq).[3]

-

Stir the reaction mixture at room temperature for 15 hours.[3]

-

Upon completion, concentrate the mixture under reduced pressure.[3]

-

Partition the residue between 1N hydrochloric acid and ethyl acetate.[3]

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

If necessary, purify the product by column chromatography using hexane (B92381) as the eluent to afford a colorless oil.[3]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Safety Information

-

2-Bromoethanol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

tert-Butyldimethylsilyl chloride: Corrosive and moisture-sensitive. Handle with care.

-

This compound: Causes skin and serious eye irritation.[6] May cause respiratory irritation.

-

Solvents (DMF, DCM): Handle in a fume hood and take appropriate fire safety precautions.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from 2-bromoethanol is a straightforward and high-yielding reaction crucial for the preparation of this versatile synthetic intermediate. The choice of base and solvent can be adapted to specific laboratory conditions and substrate requirements. The protocols provided in this guide offer reliable methods for obtaining the desired product in good to excellent yields. Proper handling and purification techniques are essential to ensure the purity of the final compound for subsequent applications in research and development.

References

- 1. This compound | 86864-60-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 86864-60-0 [chemicalbook.com]

- 4. (2-溴乙氧基)-叔丁基二甲基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and Characterization of Hydroxyethylamino- and Pyridyl-Substituted 2-Vinyl Chromone Derivatives for Detection of Cerebral Abnormal Prion Protein Deposits [jstage.jst.go.jp]

- 6. This compound | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Analysis of (2-Bromoethoxy)-tert-butyldimethylsilane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for (2-Bromoethoxy)-tert-butyldimethylsilane, a versatile silyl (B83357) ether utilized in a variety of organic synthesis applications. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, presenting key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.89 | Triplet | 2H | -O-CH₂ -CH₂-Br |

| 3.40 | Triplet | 2H | -O-CH₂-CH₂ -Br |

| 0.91 | Singlet | 9H | -Si-C(CH₃ )₃ |

| 0.091 | Singlet | 6H | -Si-(CH₃ )₂ |

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 62.9 | -O-C H₂-CH₂-Br |

| 34.0 | -O-CH₂-C H₂-Br |

| 25.8 | -Si-C(C H₃)₃ |

| 18.2 | -Si-C (CH₃)₃ |

| -5.4 | -Si-(C H₃)₂ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955, 2929, 2857 | Strong | C-H stretch (alkyl) |

| 1472 | Medium | C-H bend (alkyl) |

| 1256 | Strong | Si-CH₃ symmetric bend |

| 1105 | Strong | Si-O-C stretch |

| 837, 778 | Strong | Si-C stretch |

| 670 | Medium | C-Br stretch |

Sample Preparation: Neat liquid on ATR crystal.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 239 | [M]⁺ (Molecular ion) |

Ionization Method: Electron Impact (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.2 s

-

Spectral Width: 250 ppm

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the internal standard (TMS at 0.00 ppm for ¹H) or the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of neat this compound liquid was placed directly onto the diamond crystal of the ATR accessory.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron impact (EI) ionization source.

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium

-

Column: A standard non-polar capillary column (e.g., DB-5ms).

MS Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 230 °C

Data Analysis: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to this compound, and the corresponding mass spectrum was extracted and interpreted. The observation of the molecular ion peak at m/z 239 confirms the molecular weight of the compound[1].

Visualizations

The following diagrams illustrate the workflow for spectral data acquisition and the structural assignments based on the NMR data.

References

solubility of (2-Bromoethoxy)-tert-butyldimethylsilane

An In-depth Technical Guide on the Solubility of (2-Bromoethoxy)-tert-butyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₈H₁₉BrOSi and a molecular weight of 239.23 g/mol .[1] Its key physical properties are summarized in the table below, providing insights into its expected solubility behavior. The presence of the bulky, nonpolar tert-butyldimethylsilyl group and the relatively nonpolar bromoethyl moiety suggests a preference for solubility in organic solvents over polar solvents like water.

| Property | Value |

| Molecular Formula | C₈H₁₉BrOSi |

| Molecular Weight | 239.23 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Density | 1.115 g/mL at 25 °C |

| Boiling Point | 70-75 °C at 2.5 mmHg |

| Flash Point | 73 °C (closed cup) |

| Refractive Index | n20/D 1.444 |

Solubility Profile

While quantitative solubility data for this compound is not extensively documented, its widespread use in organic synthesis provides substantial evidence for its solubility in a range of common solvents. The principle of "like dissolves like" is a good predictor of its behavior. The molecule possesses a large nonpolar alkylsilyl group and a polarizable bromoethyl group, with the ether oxygen contributing some polarity.

Qualitative Solubility

Based on its prevalent use in synthetic chemistry, the following table summarizes the expected qualitative solubility of this compound.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile | Soluble/Miscible | The compound is frequently used as a reagent in these solvents for alkylation reactions. |

| Ethers | Diethyl ether, Dioxane | Soluble/Miscible | Used in reaction work-ups for extraction from aqueous media. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble/Miscible | Common solvents for reactions involving silyl (B83357) ethers. |

| Aromatic | Toluene, Benzene | Soluble/Miscible | Expected to be soluble due to nonpolar characteristics. |

| Alkanes | Hexanes, Heptane | Soluble/Miscible | The nonpolar alkyl groups favor solubility in nonpolar alkane solvents. |

| Alcohols | Methanol, Ethanol | Likely Soluble | May be soluble in shorter-chain alcohols, but reactivity (hydrolysis) can be a concern over time. |

| Water | Water | Insoluble/Immiscible | The compound is hydrolytically sensitive and reacts slowly with water. It is commonly partitioned away from water in extractions. |

Hydrolytic Sensitivity

It is crucial to note that this compound is sensitive to moisture and will slowly hydrolyze in the presence of water to release 2-bromoethanol (B42945) and tert-butyldimethylsilanol. This reactivity dictates its insolubility and immiscibility in aqueous solutions. Therefore, anhydrous conditions are recommended for its storage and handling in reactions where the integrity of the molecule is critical.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol for a liquid solute can be adapted.

Materials

-

This compound

-

Selected anhydrous solvents

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Centrifuge

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial at a constant, recorded temperature.

-

Agitate the mixture using a shaker or stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed for a period to allow any undissolved solute to settle.

-

For a more complete separation, centrifuge the vial at a high speed.

-

-

Sample Analysis:

-

Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the undissolved layer.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Solubility Principles

The following diagrams illustrate the factors governing the solubility of this compound.

Caption: Logical workflow for predicting the .

Caption: A generalized workflow for the experimental determination of solubility.

References

Stability of (2-Bromoethoxy)-tert-butyldimethylsilane Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of (2-Bromoethoxy)-tert-butyldimethylsilane, a common intermediate in organic synthesis, under acidic conditions. The stability of the tert-butyldimethylsilyl (TBDMS) ether linkage is a critical factor in the design and execution of complex synthetic routes. This document consolidates available data on the acid-catalyzed cleavage of TBDMS ethers, presents detailed experimental protocols, and discusses the anticipated behavior of this compound based on established chemical principles.

Introduction to TBDMS Ether Stability

The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation, general stability across a range of reaction conditions, and the numerous methods available for its removal. TBDMS ethers are known to be stable to aqueous base but can be cleaved under acidic conditions.[1] The hydrolytic stability of the TBDMS group is approximately 10,000 times greater than that of the trimethylsilyl (B98337) (TMS) group.[1]

The stability of silyl (B83357) ethers is primarily governed by the steric hindrance around the silicon atom and the electronic nature of the alcohol it protects. The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[2][3]

General Principles of Acid-Catalyzed Cleavage of TBDMS Ethers

The cleavage of ethers in the presence of strong acids is a fundamental reaction in organic chemistry.[4][5] This process is an acid-catalyzed nucleophilic substitution reaction that can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether.[4][5]

The first step in the acidic cleavage of any ether is the protonation of the ether oxygen by a strong acid. This converts the alkoxy group into a good leaving group (an alcohol).[4]

Reaction Mechanisms

The subsequent step, cleavage of the C-O bond, is dependent on the nature of the alkyl groups attached to the ether oxygen.

-

S(_N)2 Mechanism: For ethers with primary or methyl substituents, the cleavage typically proceeds via an S(_N)2 pathway. The halide anion (from the strong acid, e.g., HBr or HI) acts as a nucleophile and attacks the less sterically hindered carbon atom, displacing the alcohol.[6][7]

-

S(_N)1 Mechanism: In the case of ethers with tertiary, benzylic, or allylic substituents, the cleavage is more likely to occur through an S(_N)1 mechanism. This is due to the ability of these groups to form stable carbocation intermediates.[4][7]

For silyl ethers, the cleavage occurs at the Si-O bond. The mechanism involves protonation of the oxygen atom, followed by nucleophilic attack on the silicon atom.

Anticipated Stability of this compound

The bromine atom at the β-position to the silyloxy group is an electron-withdrawing group. Electron-withdrawing groups can influence the rate of acid-catalyzed hydrolysis of silyl ethers. While fluoride-based deprotections are faster for electron-poor silyl groups, the effect on acid-catalyzed cleavage is less straightforward.[2] The electron-withdrawing nature of the bromine atom could potentially destabilize any developing positive charge on the adjacent carbon, which might influence reaction pathways that have carbocation-like character. However, the primary mechanism for acid-catalyzed cleavage of alkyl silyl ethers involves protonation of the ether oxygen followed by nucleophilic attack at the silicon center. The electronic effect of the distant bromo group on the silicon center is likely to be minimal.

Therefore, it is reasonable to expect that this compound will exhibit stability to acidic conditions that is broadly comparable to other primary alkyl TBDMS ethers. It will be stable under weakly acidic conditions and will be cleaved by stronger acidic reagents commonly used for TBDMS deprotection.

Quantitative Data on Silyl Ether Stability

The following tables summarize the available quantitative data on the relative stability of various silyl ethers under acidic conditions.

Table 1: Relative Rates of Acidic Cleavage of Silyl Ethers [2]

| Silyl Ether | Relative Rate of Cleavage (Acidic Media) |

| TMS | 1 |

| TES | 64 |

| TBDMS | 20,000 |

| TIPS | 700,000 |

| TBDPS | 5,000,000 |

Table 2: Half-Lives of Silyl Ethers in Acidic Media [3]

| Silyl Ether | Half-Life (1% HCl in MeOH, 25 °C) |

| n-C₁₂H₂₅OTBS | 140 h |

| n-C₁₂H₂₅OTBDPS | 375 h |

Experimental Protocols for Acidic Deprotection of TBDMS Ethers

A variety of acidic conditions have been reported for the cleavage of TBDMS ethers. The choice of reagent and conditions often depends on the other functional groups present in the molecule.

Protocol 1: Acetic Acid in Aqueous THF [1]

-

Reagents: Acetic acid, water, Tetrahydrofuran (THF)

-

Procedure: A solution of the TBDMS-protected compound in a 2:1 mixture of acetic acid and water is stirred at 25 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution to neutralize the acid. The organic layer is then dried and concentrated.

-

Notes: This is a mild and commonly used method for TBDMS deprotection.

Protocol 2: Acetyl Chloride in Methanol (B129727) [8]

-

Reagents: Acetyl chloride, dry Methanol (MeOH)

-

Procedure: A catalytic amount of acetyl chloride is added to a solution of the TBDMS ether in dry methanol at 0 °C to room temperature. This in situ generation of HCl provides a mild and efficient method for deprotection. The reaction is typically complete within a few hours. The reaction is quenched by the addition of a base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.

-

Advantages: This method is compatible with a wide range of other protecting groups, such as acetyl, benzyl, and benzoyl groups.[8]

Protocol 3: Hydrofluoric Acid (HF) [9]

-

Reagents: 49% aqueous hydrofluoric acid, Acetonitrile (B52724)

-

Procedure: To a solution of the silyl ether in acetonitrile at 0 °C, an excess of 49% aqueous HF is added. The reaction is stirred until completion (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

Caution: Hydrofluoric acid is extremely corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction pathways discussed in this guide.

Caption: General mechanism of acid-catalyzed silyl ether cleavage.

Caption: S(_N)2 mechanism for acidic cleavage of a primary ether.

Caption: S(_N)1 mechanism for acidic cleavage of a tertiary ether.

Conclusion

This compound is a versatile synthetic intermediate.[10] While direct experimental data on its stability under acidic conditions is limited, a thorough understanding of the principles governing the acid-catalyzed cleavage of TBDMS ethers allows for informed predictions of its reactivity. It is expected to be stable to mild acidic conditions but will likely undergo cleavage of the Si-O bond under the stronger acidic conditions typically employed for TBDMS deprotection. The provided experimental protocols offer a starting point for the selective removal of the TBDMS group when required. Researchers should always perform preliminary small-scale experiments to determine the optimal reaction conditions for their specific substrate and synthetic scheme.

References

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ether cleavage - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. This compound | 86864-60-0 | Benchchem [benchchem.com]

Stability of (2-Bromoethoxy)-tert-butyldimethylsilane Under Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Bromoethoxy)-tert-butyldimethylsilane is a bifunctional reagent widely employed in organic synthesis for the introduction of a protected hydroxyethyl (B10761427) moiety. Its utility is critically dependent on the stability of the tert-butyldimethylsilyl (TBDMS) ether group under the basic conditions often required for its alkylating reactions. This technical guide provides a comprehensive overview of the stability of this compound in the presence of various bases. The inherent stability of the TBDMS group to a range of non-nucleophilic and moderately nucleophilic bases allows for its successful application in complex synthetic pathways. However, understanding the potential degradation pathways, particularly cleavage of the silyl (B83357) ether and elimination side reactions, is crucial for optimizing reaction conditions and maximizing yields. This document summarizes the available data on its stability, details experimental protocols for its use and stability assessment, and provides visual representations of key concepts.

Introduction

The tert-butyldimethylsilyl (TBDMS) group is a popular choice for protecting hydroxyl functionalities in multi-step organic synthesis due to its steric bulk, which confers stability under a variety of reaction conditions, and its susceptibility to cleavage under specific, controlled protocols. This compound leverages this stability, enabling chemists to perform subsequent chemical transformations at the bromine-bearing carbon without premature deprotection of the silyl ether. This guide will delve into the nuances of its stability under basic conditions, a critical consideration for its primary application as an alkylating agent.

Stability Profile under Basic Conditions

The stability of the TBDMS ether in this compound is generally high under most basic conditions, particularly in the absence of strong nucleophiles that can attack the silicon atom. The steric hindrance provided by the tert-butyl group significantly retards the rate of nucleophilic attack at the silicon center.

Qualitative Stability with Common Bases

The following table summarizes the general stability of this compound in the presence of commonly used bases in organic synthesis. It is important to note that while the TBDMS group is robust, prolonged exposure to harsh basic conditions, especially at elevated temperatures, can lead to degradation.

| Base | Chemical Formula | Typical Solvents | General Stability | Notes |

| Sodium Hydride | NaH | THF, DMF | High | Commonly used for deprotonation of alcohols and amines for subsequent alkylation with this compound. The silyl ether is stable under these conditions. |

| Potassium Carbonate | K₂CO₃ | Acetonitrile, DMF | High | A milder inorganic base suitable for alkylations on sensitive substrates. The TBDMS ether is stable. |

| Sodium Hydroxide (B78521) | NaOH | Alcohols, Water | Moderate to Low | Aqueous or alcoholic hydroxide solutions can lead to slow cleavage of the TBDMS ether, especially at higher concentrations and temperatures. |

| Potassium Hydroxide | KOH | Alcohols, Water | Moderate to Low | Similar to NaOH, can cause cleavage of the TBDMS ether. Aryl TBDMS ethers are particularly labile to KOH in ethanol (B145695) at room temperature. |

| Triethylamine | Et₃N | DCM, THF | High | Commonly used as a non-nucleophilic base to scavenge acids. The TBDMS ether is stable. |

| Imidazole | C₃H₄N₂ | DMF | High | Often used as a catalyst during the silylation reaction, it is also compatible with the TBDMS ether. |

Potential Degradation Pathways

Under certain basic conditions, this compound can undergo side reactions. Understanding these pathways is crucial for reaction optimization.

Silyl Ether Cleavage

The primary degradation pathway is the cleavage of the Si-O bond. This is generally slow with non-nucleophilic bases but can be accelerated by strong nucleophiles or under forcing conditions. The mechanism involves the attack of a nucleophile (e.g., hydroxide) on the silicon atom, leading to a pentacoordinate intermediate that subsequently collapses to release the alcohol.

Elimination Reaction

A potential side reaction, particularly with sterically hindered or strong, non-nucleophilic bases, is the elimination of HBr to form tert-butyldimethyl(vinyloxy)silane. This pathway competes with the desired nucleophilic substitution at the carbon bearing the bromine atom.

Experimental Protocols

General Protocol for Alkylation using this compound

This protocol describes a general procedure for the O-alkylation of a phenol (B47542) using this compound and potassium carbonate.

Materials:

-

Phenol substrate

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the phenol in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Protocol for Assessing the Stability of this compound under Basic Conditions

This protocol provides a framework for quantitatively assessing the stability of this compound in the presence of a specific base.

Materials:

-

This compound

-

Base of interest (e.g., Sodium Hydroxide)

-

Solvent (e.g., Tetrahydrofuran/Water mixture)

-

Internal standard (e.g., Dodecane)

-

Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

-

Prepare a stock solution of this compound and an internal standard in the chosen solvent system.

-

Prepare a stock solution of the base at the desired concentration.

-

Initiate the stability study by mixing the solution of the silyl ether with the basic solution at a controlled temperature.

-

At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by neutralizing the base with a suitable acid (e.g., dilute HCl).

-

Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate).

-

Analyze the organic extract by GC-MS or HPLC to determine the concentration of remaining this compound relative to the internal standard.

-

Plot the concentration of the starting material versus time to determine the rate of decomposition.

Visualizations

Reaction Scheme for Alkylation

Caption: General scheme for the alkylation of an alcohol or phenol.

Potential Side Reaction: Elimination

Caption: Potential elimination side reaction under strongly basic conditions.

Logical Workflow for Stability Assessment

The TBDMS Group in (2-Bromoethoxy)-tert-butyldimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone of modern organic synthesis, offering robust protection for hydroxyl functionalities. In the bifunctional reagent, (2-Bromoethoxy)-tert-butyldimethylsilane, the TBDMS group plays a pivotal role, enabling the introduction of a protected hydroxyethyl (B10761427) moiety onto various nucleophilic substrates. This technical guide provides an in-depth analysis of the TBDMS group's function in this context, detailing its stability, methods for its introduction and removal, and its application in synthetic strategies. This document includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical transformations to support researchers in the effective utilization of this versatile reagent.

Introduction: The Significance of the TBDMS Protecting Group

In multi-step organic synthesis, the temporary masking of reactive functional groups is often essential to prevent undesired side reactions. The tert-butyldimethylsilyl (TBDMS) group is a widely employed protecting group for alcohols due to its advantageous properties.[1][2] Introduced by E.J. Corey in 1972, the TBDMS group offers a significant stability enhancement over simpler silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers.[1][2] This heightened stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the silicon atom from nucleophilic attack and hydrolysis.[3]

The TBDMS group strikes an effective balance between stability under a wide range of reaction conditions and the facility of its selective removal under specific, mild conditions.[3] This allows for the chemoselective manipulation of other functional groups within a complex molecule. The reagent this compound leverages these properties by incorporating a TBDMS-protected hydroxyl group attached to an ethyl bromide, creating a valuable building block for synthetic chemistry.[4]

The Role of the TBDMS Group in this compound

The primary function of the TBDMS group in this compound is to mask the hydroxyl functionality of a 2-hydroxyethyl group. This allows the bromo-end of the molecule to participate in nucleophilic substitution reactions without interference from the potentially reactive hydroxyl group. Once the desired chemical transformation involving the bromoethane (B45996) moiety is complete, the TBDMS group can be selectively removed to unveil the hydroxyl group.

This strategy is particularly useful for introducing a hydroxyethyl chain onto substrates such as amines, thiols, and other nucleophiles. The TBDMS ether is stable to a variety of reaction conditions that are often employed in these transformations, including basic conditions and many organometallic reagents.[5]

Data Presentation: Stability and Reactivity

The stability of the TBDMS group is a critical factor in its utility. The following tables summarize quantitative data on the relative stability of various silyl ethers and typical yields for the protection and deprotection of alcohols using the TBDMS group.

Table 1: Relative Stability of Silyl Ethers

| Protecting Group | Relative Stability in Acid | Relative Stability in Base/Fluoride (B91410) |

| Trimethylsilyl (TMS) | 1 | 1 |

| Triethylsilyl (TES) | 64 | 10-100 |

| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 | ~20,000 |

| Triisopropylsilyl (TIPS) | 700,000 | ~100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |

| Data compiled from multiple sources.[6][7] |

Table 2: Typical Yields for TBDMS Protection of Alcohols

| Alcohol Type | Reagents and Conditions | Typical Yield (%) |

| Primary Alcohol | TBDMSCl (1.2 eq), Imidazole (B134444) (2.5 eq), DMF, rt, 16 h | >95 |

| Secondary Alcohol | TBDMSCl (1.2 eq), Imidazole (2.5 eq), DMF, rt, 16-24 h | 90-98 |

| Tertiary Alcohol | TBDMSOTf (1.5 eq), 2,6-Lutidine (1.7 eq), CH₂Cl₂, 0 °C to rt | 85-95 |

| Yields are representative and can vary based on the specific substrate and reaction conditions. |

Table 3: Comparison of TBDMS Deprotection Methods and Yields

| Reagent/Catalyst | Conditions | Typical Yield (%) | Notes |

| Tetrabutylammonium (B224687) fluoride (TBAF) | THF, rt, 1-4 h | >95 | Most common method, highly effective. |

| Acetic Acid | AcOH/H₂O (2:1), rt | 85-95 | Mild acidic conditions. |

| Stannous Chloride (SnCl₂) | Microwave, solvent-free, 5-6 min | 82-91 | Rapid deprotection under microwave irradiation.[5] |

| N-Iodosuccinimide (NIS) | MeOH, catalytic amount | >90 | Allows for selective deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers.[1] |

| Oxone | 50% aq. MeOH, rt | >90 | Selectively cleaves primary TBDMS ethers in the presence of secondary and tertiary ones.[1] |

| Yields are representative and can vary based on the specific substrate and reaction conditions. |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-bromoethanol (B42945) and tert-butyldimethylsilyl chloride.

Materials:

-

2-Bromoethanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve tert-butyldimethylsilyl chloride (1.2 equivalents) and imidazole (2.5 equivalents) in anhydrous DMF.

-

Stir the solution at room temperature.

-

Add 2-bromoethanol (1.0 equivalent) dropwise to the solution.

-

Continue stirring the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete, partition the mixture between diethyl ether and water.

-

Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford this compound as a colorless oil. Yields are typically in the range of 69-99%.[4]

N-Alkylation of Indole (B1671886) with this compound

This protocol provides a general procedure for the N-alkylation of indole using this compound.

Materials:

-

Indole

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add indole (1.0 equivalent).

-

Dissolve the indole in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add this compound (1.1 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-alkylated indole.

Deprotection of the TBDMS Group

This protocol describes a general procedure for the removal of the TBDMS protecting group using tetrabutylammonium fluoride (TBAF).

Materials:

-

TBDMS-protected compound

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDMS-protected compound (1.0 equivalent) in anhydrous THF at room temperature under an inert atmosphere.

-

Add the TBAF solution (1.1 equivalents) dropwise to the stirred solution.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.[7]

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography if necessary.

Mandatory Visualizations

Caption: Silylation of an alcohol with TBDMSCl and imidazole.

Caption: N-Alkylation of indole with this compound.

Caption: Deprotection of a TBDMS ether using TBAF.

Conclusion